2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
889592-54-5
VCID:
VC0501589
InChI:
InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31)
SMILES:
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C26H28ClN3O2
Molecular Weight:
450g/mol
2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 889592-54-5
Main Products
VCID: VC0501589
Molecular Formula: C26H28ClN3O2
Molecular Weight: 450g/mol
CAS No. | 889592-54-5 |
---|---|
Product Name | 2-(4-Benzhydryl-1-piperazinyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Molecular Formula | C26H28ClN3O2 |
Molecular Weight | 450g/mol |
IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C26H28ClN3O2/c1-32-24-13-12-22(27)18-23(24)28-25(31)19-29-14-16-30(17-15-29)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,26H,14-17,19H2,1H3,(H,28,31) |
Standard InChIKey | UHKXJRRZFQSQMC-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
PubChem Compound | 16044442 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume